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Compound of Interest

Compound Name:

2-[N,N-

Bis(Trifluoromethylsulphonyl)amin

o]-5-chloropyridine

Cat. No.: B141204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Comins'

reagent (N-(5-Chloro-2-pyridyl)triflimide), a highly selective triflating agent pivotal in modern

organic synthesis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside key reaction

pathways visualized using the DOT language.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Comins' reagent, facilitating its

identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Comins' Reagent[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.58 d 2.93 1H Pyridyl-H6

7.90 dd 8.8, 2.2 1H Pyridyl-H4

7.42 d 8.8 1H Pyridyl-H3

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Comins' Reagent[1]

Chemical Shift (δ) ppm Assignment

149.31 Pyridyl-C2

143.82 Pyridyl-C6

139.33 Pyridyl-C4

135.84 Pyridyl-C5

126.18 Pyridyl-C3

117.06 (q, J ≈ 320 Hz) -CF₃

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Comins' Reagent[1]
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Wavenumber (cm⁻¹) Intensity Assignment

1570 Medium C=N, C=C stretch (pyridine)

1460 Strong C=C stretch (pyridine)

1230, 1215 Strong S=O stretch (asymmetric)

1125 Strong C-F stretch

1010 Medium S=O stretch (symmetric)

925, 905 Medium S-N stretch

745, 730 Medium C-Cl stretch

Sample Preparation: Nujol mull

Mass Spectrometry (MS)
While experimental mass spectra are not readily available in the literature, predicted mass-to-

charge ratios (m/z) for common adducts provide valuable information for mass spectrometry

analysis.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Comins' Reagent Adducts[2]

Adduct Ion Predicted m/z

[M+H]⁺ 392.91998

[M+Na]⁺ 414.90192

[M+NH₄]⁺ 409.94652

[M+K]⁺ 430.87586

[M-H]⁻ 390.90542

[M+HCOO]⁻ 436.91090

[M+CH₃COO]⁻ 450.92655
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Molecular Formula: C₇H₃ClF₆N₂O₄S₂, Exact Mass: 391.91270

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Comins' reagent in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).[3]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or

more).

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
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Acquire a larger number of scans (typically several hundred to thousands) due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount of Comins' reagent (approximately 10-20 mg) in a volatile organic

solvent such as methylene chloride.[4]

Apply a few drops of the solution to the surface of a salt plate (e.g., NaCl or KBr).[4]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of Comins' reagent at a concentration of approximately 1 mg/mL

in a suitable solvent like methanol or acetonitrile.[5]
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Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[5]

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source is recommended.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes to observe different adducts.

Set the mass range to scan from m/z 100 to 1000.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature and flow) to maximize the signal of the analyte.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

common adducts, comparing the observed m/z values with the predicted values.

Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis of Comins'

reagent and its general reaction mechanism.
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Caption: Synthesis workflow for Comins' reagent.
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Click to download full resolution via product page

Caption: General reaction mechanism of Comins' reagent with a ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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